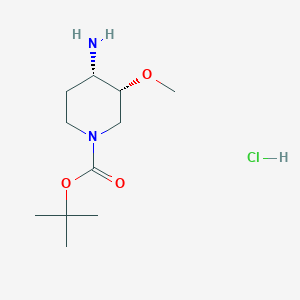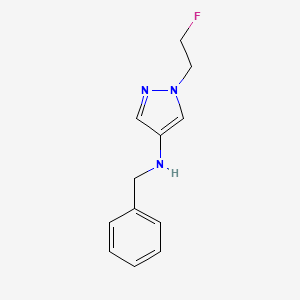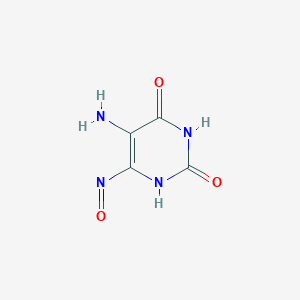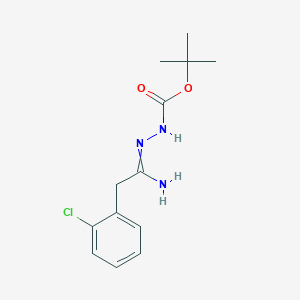
tert-butyl (3R,4S)-4-amino-3-methoxypiperidine-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3R,4S)-4-amino-3-methoxypiperidine-1-carboxylate hydrochloride is a chemical compound that features a piperidine ring substituted with an amino group, a methoxy group, and a tert-butyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,4S)-4-amino-3-methoxypiperidine-1-carboxylate hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.
Introduction of Substituents: The amino and methoxy groups are introduced through substitution reactions. Common reagents include methanol for the methoxy group and ammonia or amines for the amino group.
Esterification: The tert-butyl ester is formed by reacting the carboxylic acid derivative of the piperidine ring with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (3R,4S)-4-amino-3-methoxypiperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form aldehydes or ketones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The tert-butyl ester can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alcohols, amines, or thiols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Primary amines.
Substitution: Various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
tert-Butyl (3R,4S)-4-amino-3-methoxypiperidine-1-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of tert-butyl (3R,4S)-4-amino-3-methoxypiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (3R,4S)-4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride
- tert-Butyl (3R,4S)-4-amino-3-ethoxypiperidine-1-carboxylate hydrochloride
- tert-Butyl (3R,4S)-4-amino-3-propoxypiperidine-1-carboxylate hydrochloride
Uniqueness
tert-Butyl (3R,4S)-4-amino-3-methoxypiperidine-1-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group, in particular, influences its reactivity and interaction with biological targets, making it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C11H23ClN2O3 |
|---|---|
Poids moléculaire |
266.76 g/mol |
Nom IUPAC |
tert-butyl (3R,4S)-4-amino-3-methoxypiperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(14)13-6-5-8(12)9(7-13)15-4;/h8-9H,5-7,12H2,1-4H3;1H/t8-,9+;/m0./s1 |
Clé InChI |
BNXCTBDXQMLEQA-OULXEKPRSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)OC)N.Cl |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C(C1)OC)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B11728233.png)

![N-[(5-fluorothiophen-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11728258.png)

![1-methyl-3-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B11728276.png)
![6-[2-(propan-2-yl)-1H-imidazol-1-yl]pyridin-3-amine](/img/structure/B11728286.png)
![4-[(3-Chloro-2-methylphenyl)amino]-3-phenylbut-3-EN-2-one](/img/structure/B11728287.png)



![6-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B11728300.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11728305.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11728321.png)
